cis-Resveratrol 3-O-glucuronide

Descripción general

Descripción

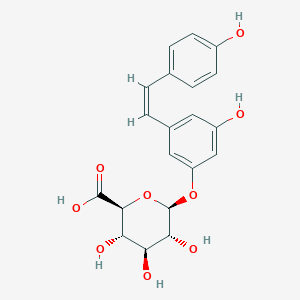

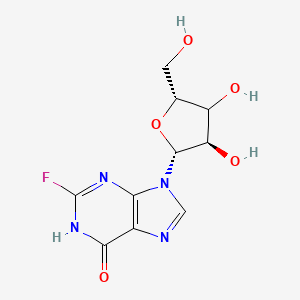

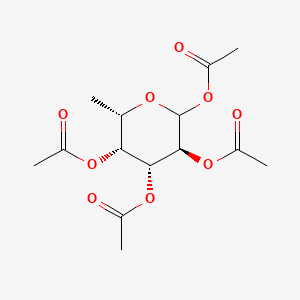

cis-Resveratrol 3-O-glucuronide: is a glucuronide conjugate of cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound is a metabolite of cis-resveratrol and is formed through the process of glucuronidation, which enhances its solubility and facilitates its excretion from the body. This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-Resveratrol 3-O-glucuronide typically involves the selective monodeacylation of resveratrol triesters using either chemical or enzymatic hydrolyses. This process yields the required diesters, which are then subjected to glucuronidation using the trichloroacetimidate procedure. The final step involves mild hydrolysis to obtain the desired product .

Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: cis-Resveratrol 3-O-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to study the oxidative stability of this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to investigate the reduction potential of the compound.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of cis-Resveratrol 3-O-glucuronide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.

Comparación Con Compuestos Similares

cis-Resveratrol 3-O-glucuronide can be compared with other similar compounds, such as:

trans-Resveratrol 3-O-glucuronide: This isomeric form of resveratrol glucuronide exhibits similar biological activities but differs in its stability and reactivity under various conditions.

Dihydroresveratrol: A metabolite of resveratrol formed through microbial metabolism in the colon, dihydroresveratrol exhibits distinct biological activities compared to its parent compound.

This compound’s uniqueness lies in its specific glucuronidation pattern, which influences its solubility, stability, and biological activities, making it a valuable compound for various scientific and industrial applications .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-BMPGWQKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401009344 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387372-23-8 | |

| Record name | Cis-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How is cis-Resveratrol 3-O-glucuronide formed in the body, and what is its significance in resveratrol metabolism?

A1: this compound is a metabolite of resveratrol, a polyphenol found in grapes and red wine. It is formed through glucuronidation, a major metabolic pathway in the body where a glucuronic acid molecule is attached to a substrate, often making it more water-soluble and facilitating excretion. [, ] This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT1A9, which show activity towards cis-resveratrol. [] Understanding the formation and kinetics of this compound is important for determining the overall bioavailability and potential health benefits of resveratrol.

Q2: Can this compound be found in the bloodstream after consuming red wine?

A2: Yes, research has identified this compound in human low-density lipoprotein (LDL) after moderate red wine consumption. [] This suggests that following ingestion and metabolism, resveratrol metabolites, including this compound, can be incorporated into LDL particles. This finding is significant as it indicates that these metabolites may be transported throughout the body and potentially exert antioxidant effects on LDL, contributing to the cardiovascular benefits associated with moderate red wine consumption.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

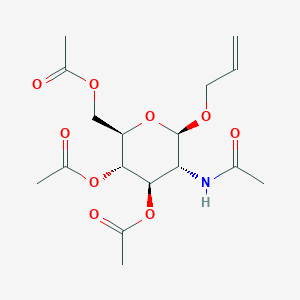

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)

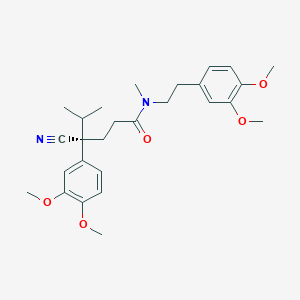

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)